molecular formula C17H20O9 B3025668 3-Feruloylquinic acid CAS No. 40242-06-6

3-Feruloylquinic acid

Cat. No. B3025668
CAS RN: 40242-06-6
M. Wt: 368.3 g/mol
InChI Key: RAGZUCNPTLULOL-KQJPBSFVSA-N
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Description

3-Feruloylquinic acid is a derivative of ferulic acid, which is a ubiquitous phenolic acid in the plant kingdom. Ferulic acid itself is an effective component of Chinese medicine herbs and is known for its antioxidant, antimicrobial, anti-inflammatory, anti-thrombosis, and anti-cancer activities, among other physiological functions . It is mainly conjugated with various molecules in plants and is rarely found in a free state . The compound 3-feruloylquinic acid is one of the many naturally occurring compounds that bear a feruloyl moiety, which has been identified in foods and is associated with potential health benefits against disorders related to oxidative stress .

Synthesis Analysis

The synthesis of ferulic acid derivatives, such as 3-feruloylquinic acid, can be achieved through chemical synthesis or biological transformation . A novel synthesis route for 5-O-feruloylquinic acid, which is structurally related to 3-feruloylquinic acid, has been optimized and involves a Knoevenagel condensation as a key step . This suggests that similar synthetic methods could potentially be adapted for the synthesis of 3-feruloylquinic acid.

Molecular Structure Analysis

Ferulic acid, the core structure of 3-feruloylquinic acid, is characterized by a 4-hydroxy-3-methoxycinnamic acid structure . The feruloyl moiety is a common feature in a variety of naturally occurring compounds, and its presence is associated with various biological activities . The molecular structure of ferulic acid and its derivatives is crucial for their antioxidant properties and their ability to interact with other biological molecules.

Chemical Reactions Analysis

Ferulic acid can participate in various chemical reactions due to its phenolic structure. It can form ester bonds with hemicellulose chains in plant cell walls and can polymerize with lignin through ether bonds . The reactivity of the feruloyl moiety in ferulic acid derivatives like 3-feruloylquinic acid is significant for their incorporation into complex plant structures and their potential biological activities .

Physical and Chemical Properties Analysis

The physicochemical properties of ferulic acid have been characterized, providing insights into its behavior as a drug candidate for the treatment of dementia . Ferulic acid exhibits different partition coefficients depending on the pH, indicating its solubility can be pH-dependent . It also shows instability under high humidity, which is an important consideration for the formulation of ferulic acid-based drugs . The presence of different polymorphic forms of ferulic acid suggests that 3-feruloylquinic acid may also exhibit polymorphism, which can affect its solubility and dissolution rate .

Scientific Research Applications

Metabolic Pathways and Synthesis

3-Feruloylquinic acid, a significant antioxidant in coffee beans, undergoes various metabolic transformations in the human body. A study by Menozzi-Smarrito et al. (2011) explored the phase II metabolism of feruloylquinic acids, focusing on human sulfotransferases and uridine 5'-diphosphoglucuronosyltransferases. The research synthesized potential human metabolites of 5-O-feruloylquinic acid, revealing sulfation as a major metabolic pathway for feruloylquinic acids in humans (Menozzi-Smarrito et al., 2011). Dokli et al. (2013) provided an efficient synthesis method for 3-, 4-, and 5-O-feruloylquinic acids, starting from d -(−)-quinic acid, highlighting its importance in biochemical studies (Dokli, Navarini, & Hameršak, 2013).

Antioxidant and Anticancer Potential

Feruloylquinic acids demonstrate significant antioxidant activity. Yang et al. (2013) identified quinic acid derivatives from Scorzonera divaricata roots, including 3-O-feruloylquinic acids, and assessed their antioxidant activity. These compounds exhibited strong radical scavenging activity and moderate cytotoxicity against certain cancer cell lines, suggesting potential therapeutic applications (Yang et al., 2013). Silva and Batista (2017) reviewed the structures, occurrence, and health benefits of ferulic acid and compounds bearing a feruloyl moiety, discussing their role in combating oxidative stress-related disorders (Silva & Batista, 2017).

Dietary Sources and Applications

Research on the content of feruloylquinic acids in various foods has been conducted to understand their dietary contributions. Pontes et al. (2002) investigated the content of feruloylquinic acids in tropical fruits, providing insights into their distribution in common dietary sources (Pontes, Moreira, Trugo, & Maria, 2002). Ou and Kwok (2004) explored the pharmaceutical functions of ferulic acid, its applications in foods, and its preparation methods, highlighting its versatility and low toxicity (Ou & Kwok, 2004).

Therapeutic Applications

3-Feruloylquinic acid also shows potential in various therapeutic applications. A study by Chen et al. (2018) on serum pharmacochemistry of Modified Xiaochaihutang, a Chinese herbal prescription, identified 3/5-O-feruloylquinic acid as a component effective against gastric ulcers (Chen et al., 2018). Harwansh et al. (2015) developed a ferulic acid-loaded nanoemulsion-based gel, demonstrating enhanced skin permeability and antioxidant activity against UVA-induced oxidative stress, suggesting its use in dermatological products (Harwansh, Mukherjee, Bahadur, & Biswas, 2015).

Safety And Hazards

The safety data sheet for 3-Feruloylquinic acid suggests avoiding inhalation, contact with eyes and skin, and dust and aerosol formation . It is also advised to use full personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

(1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O9/c1-25-12-6-9(2-4-10(12)18)3-5-14(20)26-13-8-17(24,16(22)23)7-11(19)15(13)21/h2-6,11,13,15,18-19,21,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,13-,15+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGZUCNPTLULOL-KQJPBSFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@](C[C@H]([C@@H]2O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401341746
Record name 3-Feruloylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401341746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Feruloylquinic acid

CAS RN

87099-72-7
Record name 3-Feruloylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Feruloylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401341746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-FERULOYLQUINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DG2CT594J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-Feruloylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240478
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
655
Citations
J Corse, E Sondheimer, R Lundin - Tetrahedron, 1962 - Elsevier
… has been shown conclusively to be 3-feruloylquinic acid, II. … 150-170 as 3-feruloylquinic acid. lsochlorogenic acid is in the … Dangschat’, 0.5 g 3-feruloylquinic acid, 20 ml acetone and 3 g …
Number of citations: 44 www.sciencedirect.com
HI El-Askary, SS Mohamed, HMA El-Gohari… - South African Journal of …, 2020 - Elsevier
… to the isolation of 5 quinic acid derivatives; 3-feruloylquinic acid, 3,5-dicaffoeylquinic acid, 4,… The content of 3-feruloylquinic acid varied greatly throughout the year. It was found to be the …
Number of citations: 12 www.sciencedirect.com
Á Nagy, L Abrankó - Journal of Mass Spectrometry, 2016 - Wiley Online Library
… to be present in apricot fruit: 3‐caffeoylquinic acid (CQA), cis‐3‐CQA, 4‐CQA, 5‐CQA, cis‐5‐CQA, 3,5‐diCQA, 3‐p‐coumaroylquinic acid (pCoQA), 4‐pCoQA, 3‐feruloylquinic acid (FQA…
R Jaiswal, MA Patras, PJ Eravuchira… - Journal of Agricultural …, 2010 - ACS Publications
… acid-derived ion at m/z 335 being replaced by the analogous, but more intense, m/z 349, suggesting that logically it can be tentatively assigned as 4-sinapoyl-3-feruloylquinic acid (55). …
Number of citations: 210 pubs.acs.org
MN Clifford, S Knight, B Surucu… - Journal of Agricultural …, 2006 - ACS Publications
… peak at m/z 207 [dimethoxycinnamoylquinic acid − quinic acid − H + ] - , which subsequently decarboxylates and demethylates at MS 3 , is analogous in behavior to 3-feruloylquinic acid …
Number of citations: 268 pubs.acs.org
LC Trugo, R Macrae - Food Chemistry, 1984 - Elsevier
A method, based on HPLC, described in our previous publication for the analysis of chlorogenic acids in instant coffee, was used in a study of the effect of roasting on the chlorogenic …
Number of citations: 293 www.sciencedirect.com
KP Cheiran, VP Raimundo, V Manfroi, MJ Anzanello… - Food chemistry, 2019 - Elsevier
… , 2,4-dihydroxybenzoic acid, 2,3-dihydroxybenzoic acid, dimethoxybenzoic acid; phenolic acid conjugates, 3-p-coumaroylquinic acid, 4-p-coumaroylquinic acid, 3-feruloylquinic acid, 4-…
Number of citations: 67 www.sciencedirect.com
RM Alonso-Salces, F Serra, F Reniero… - Journal of agricultural …, 2009 - ACS Publications
… The analysis of caffeic acid, 3-feruloylquinic acid, 5-feruloylquinic acid, 4-feruloylquinic acid, 3,4-dicaffeoylquinic acid, 3-caffeoyl-5-feruloylquinic acid, 3-caffeoyl-4-feruloylquinic acid, 3-…
Number of citations: 251 pubs.acs.org
JH Han, JH Kim, SG Kim, SH Jung, DH Kim, GE Kim… - Yakhak …, 2007 - koreascience.kr
… -glucopyranoside, 4-caffeoyl-luteolin-6-glucopyranoside, luteloin-6-CBD-glucopyranoside, apigenin-6-CBD-glucopyranoside, luteolin) and four phenylpropanoids (3-feruloylquinic acid, …
Number of citations: 29 koreascience.kr
K Cheng, W Dong, Y Long, J Zhao, R Hu… - Food Science & …, 2019 - Wiley Online Library
We investigated the effects of different drying methods (room temperature drying, heat pump drying, freeze drying, microwave vacuum drying [MVD], and combined microwave power …
Number of citations: 40 onlinelibrary.wiley.com

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